N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-METHOXY-1-BENZENESULFONAMIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a chlorine atom at position 6 and a methoxy group at the para position of the benzene ring in the sulfonamide moiety. Benzothiazoles are heterocyclic compounds known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . Structural determination of such compounds relies on crystallographic tools like SHELX and WinGX , ensuring accurate molecular geometry analysis.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-10-3-5-11(6-4-10)22(18,19)17-14-16-12-7-2-9(15)8-13(12)21-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEBWSRUXQEXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide typically involves the reaction of 6-chloro-2-aminobenzothiazole with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors involved in various diseases.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 4-chloro-N-{1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-yl}benzene-1-sulfonamide (CAS: 338964-26-4, C₂₃H₂₂ClN₃O₃S) , a benzimidazole-based sulfonamide. The table below highlights critical distinctions:
| Feature | Target Compound | Compared Compound (CAS: 338964-26-4) |
|---|---|---|
| Heterocyclic Core | Benzothiazole (C₇H₄NSCl) with sulfur and nitrogen | Benzimidazole (C₇H₆N₂) with two nitrogen atoms |
| Substituents | 6-chloro (benzothiazole); 4-methoxy (sulfonamide benzene) | 5,6-dimethyl (benzimidazole); 3-methoxybenzyl group |
| Molecular Formula | C₁₄H₁₀ClN₂O₃S₂ (calculated) | C₂₃H₂₂ClN₃O₃S |
| Molecular Weight | ~377.85 g/mol (calculated) | 455.96 g/mol |
| Sulfonamide Position | Directly attached to benzothiazole | Attached to benzimidazole via a methylene bridge |
Implications of Structural Variations
- Substituent Effects : The 6-chloro group in the target compound could increase lipophilicity and steric hindrance, while the 5,6-dimethyl and 3-methoxybenzyl groups in the compared compound add bulkiness, likely affecting membrane permeability and metabolic stability .
- Sulfonamide Linkage : The direct attachment in the target compound may confer rigidity, influencing binding affinity, whereas the methylene bridge in the compared compound introduces conformational flexibility.
Methodological Considerations in Structural Analysis
The accurate determination of these compounds’ structures relies on crystallographic software such as SHELX (for refinement and solution) and WinGX/ORTEP (for visualization and geometry analysis) . Structure validation protocols ensure precision in bond lengths, angles, and displacement parameters, critical for understanding structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
